2,4,6-trimethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide
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Overview
Description
2,4,6-Trimethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a complex organic compound featuring a benzenesulfonamide core substituted with trimethyl groups and an imidazo[1,2-a]pyridine moiety
Mechanism of Action
Target of Action
The compound 2,4,6-trimethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is part of the imidazo[1,2-a]pyridines class . This class of compounds has been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators . These targets play crucial roles in cell cycle regulation, neuronal signaling, and muscle contraction.
Mode of Action
Imidazo[1,2-a]pyridines typically interact with their targets by binding to the active site, thereby inhibiting the function of the target . For instance, as CDK inhibitors, they can halt cell cycle progression, leading to cell cycle arrest .
Biochemical Pathways
The compound’s interaction with its targets can affect several biochemical pathways. For example, inhibition of CDKs can disrupt the cell cycle, affecting pathways related to cell growth and proliferation . As a calcium channel blocker, it can influence pathways related to muscle contraction and neuronal signaling .
Result of Action
The result of the compound’s action depends on its specific targets and the pathways it affects. For example, as a CDK inhibitor, it could potentially halt the growth of cancer cells . As a calcium channel blocker, it could potentially reduce muscle contraction and neuronal signaling .
Biochemical Analysis
Biochemical Properties
2,4,6-trimethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs) and calcium channel blockers . The interactions between this compound and these biomolecules are primarily through binding to active sites, leading to inhibition of enzyme activity and modulation of protein functions.
Cellular Effects
The effects of this compound on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to influence cell proliferation and apoptosis by modulating pathways such as the PI3K/Akt and MAPK/ERK pathways . Additionally, this compound can affect the expression of genes involved in cell cycle regulation and metabolic processes, leading to changes in cellular function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can inhibit enzyme activity by binding to the active sites of target enzymes, such as CDKs, thereby preventing substrate access and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound has been shown to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound has been shown to effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound can induce adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation point for its biological activity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in key metabolic processes, such as glycolysis and the tricarboxylic acid (TCA) cycle . By modulating these pathways, this compound can alter cellular energy production and metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ABC transporters and solute carrier (SLC) proteins . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving 2-aminopyridine and an appropriate α-bromoketone under mild conditions.
Attachment of the Benzenesulfonamide Group: The imidazo[1,2-a]pyridine intermediate is then reacted with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzenesulfonamide ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of halogens or nitro groups on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, 2,4,6-trimethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide may exhibit bioactive properties, potentially acting as an inhibitor or modulator of specific enzymes or receptors. Its structural features suggest it could be explored for anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylbenzenesulfonamide: Lacks the imidazo[1,2-a]pyridine moiety, making it less versatile in biological applications.
N-(2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide: Similar but without the trimethyl substitution on the benzene ring, which may affect its chemical reactivity and biological activity.
Uniqueness
The presence of both the trimethylbenzenesulfonamide and imidazo[1,2-a]pyridine moieties in 2,4,6-trimethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide makes it unique
Properties
IUPAC Name |
2,4,6-trimethyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-13-10-15(3)18(16(4)11-13)25(23,24)20-8-7-17-12-22-9-5-6-14(2)19(22)21-17/h5-6,9-12,20H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJBKIUSJJJFMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CCNS(=O)(=O)C3=C(C=C(C=C3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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